Cyclovirobuxeine A

Description

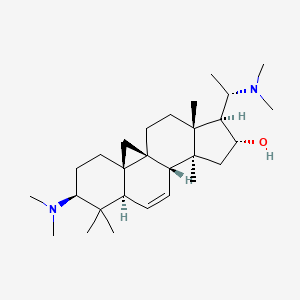

Cyclovirobuxeine A (C₂₈H₄₈N₂O, molecular weight: 428.71 g/mol) is a steroidal alkaloid isolated from the leaves of Buxus papillosa, a plant traditionally used in Chinese medicine. It is characterized by a tetracyclic steroidal backbone fused with a piperidine ring, conferring unique pharmacological properties .

Properties

CAS No. |

7727-91-5 |

|---|---|

Molecular Formula |

C28H48N2O |

Molecular Weight |

428.7 g/mol |

IUPAC Name |

(1S,3R,6S,8R,11S,12S,14R,15S,16R)-6-(dimethylamino)-15-[(1S)-1-(dimethylamino)ethyl]-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadec-9-en-14-ol |

InChI |

InChI=1S/C28H48N2O/c1-18(29(6)7)23-19(31)16-26(5)21-11-10-20-24(2,3)22(30(8)9)12-13-27(20)17-28(21,27)15-14-25(23,26)4/h10-11,18-23,31H,12-17H2,1-9H3/t18-,19+,20-,21-,22-,23-,25+,26-,27+,28-/m0/s1 |

InChI Key |

UVWOWJBPZRXVCO-FUWUEERMSA-N |

Isomeric SMILES |

C[C@@H]([C@H]1[C@@H](C[C@@]2([C@@]1(CC[C@]34[C@H]2C=C[C@@H]5[C@]3(C4)CC[C@@H](C5(C)C)N(C)C)C)C)O)N(C)C |

Canonical SMILES |

CC(C1C(CC2(C1(CCC34C2C=CC5C3(C4)CCC(C5(C)C)N(C)C)C)C)O)N(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cyclovirobuxeine A involves multiple steps, starting from the extraction of the alkaloid from Buxus species. The process typically includes:

Extraction: Using solvents like methanol or ethanol to extract the alkaloid from plant material.

Purification: Employing chromatographic techniques such as high-performance liquid chromatography (HPLC) to purify the compound.

Chemical Synthesis: Further chemical modifications may be performed to enhance the yield and purity of this compound.

Industrial Production Methods: Industrial production of this compound is less common due to its complex structure and the difficulty in obtaining high yields. advancements in biotechnological methods and synthetic biology may offer new avenues for large-scale production in the future .

Chemical Reactions Analysis

Types of Reactions: Cyclovirobuxeine A undergoes various chemical reactions, including:

Oxidation: Introduction of oxygen atoms into the molecule, often using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reagents like sodium borohydride.

Substitution: Replacement of one functional group with another, using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

Chemistry: Used as a model compound for studying steroidal alkaloid chemistry and developing new synthetic methods.

Biology: Investigated for its role in plant defense mechanisms and interactions with other organisms.

Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of Cyclovirobuxeine A involves its interaction with specific molecular targets and pathways. It is known to:

Inhibit Enzymes: this compound can inhibit enzymes involved in various biological processes, such as acetylcholinesterase.

Modulate Ion Channels: It affects ion channels, which play a crucial role in cellular signaling and function.

Induce Apoptosis: The compound can induce programmed cell death (apoptosis) in cancer cells by activating specific pathways

Comparison with Similar Compounds

Pharmacological Activities :

- Acetylcholinesterase (AChE) Inhibition : Exhibits moderate AChE inhibitory activity with an IC₅₀ of 105.7 ± 5.6 μmol/L, significantly weaker than the control physostigmine (IC₅₀ = 0.041 ± 0.001 μmol/L) .

- Butyrylcholinesterase (BChE) Inhibition : Demonstrates stronger BChE inhibition (IC₅₀ = 2.05 ± 0.05 μmol/L) compared to physostigmine (IC₅₀ = 0.875 ± 0.008 μmol/L), suggesting selectivity for BChE over AChE .

Comparison with Similar Compounds

Cyclovirobuxeine A is compared here with two compounds: physostigmine (a functional analog) and cyclobenzaprine-related compounds (structural analogs).

Functional Comparison: this compound vs. Physostigmine

| Parameter | This compound | Physostigmine |

|---|---|---|

| Molecular Formula | C₂₈H₄₈N₂O | C₁₅H₂₁N₃O₂ |

| Source | Natural (Buxus papillosa) | Synthetic/Natural (Calabar bean) |

| AChE Inhibition (IC₅₀) | 105.7 ± 5.6 μmol/L | 0.041 ± 0.001 μmol/L |

| BChE Inhibition (IC₅₀) | 2.05 ± 0.05 μmol/L | 0.875 ± 0.008 μmol/L |

| Primary Use | Research compound | Clinical AChE inhibitor |

Key Findings :

- This compound is 1,500-fold less potent than physostigmine against AChE but shows 2.3-fold greater potency against BChE .

- Structural differences underlie functional divergence: Physostigmine’s carbamate group enables covalent AChE binding, while this compound’s steroidal framework may favor allosteric modulation .

Structural Comparison: this compound vs. Cyclobenzaprine-Related Compounds

Cyclobenzaprine-related compounds (e.g., dibenzocycloheptenol, cyclobenzaprine N-oxide) share polycyclic frameworks but lack steroidal alkaloid features (Table 1) .

| Compound | Molecular Formula | Key Structural Features | Pharmacological Role |

|---|---|---|---|

| This compound | C₂₈H₄₈N₂O | Steroidal backbone + piperidine ring | Cholinesterase inhibition |

| Cyclobenzaprine N-oxide | C₂₀H₂₁NO₂ | Tricyclic amine + N-oxide moiety | Muscle relaxant metabolite |

| Dibenzocycloheptenol | C₁₅H₁₂O | Dibenzocycloheptene + hydroxyl group | Intermediate in drug synthesis |

Key Findings :

- This compound’s steroidal core distinguishes it from tricyclic cyclobenzaprine analogs, which are smaller and lack nitrogenous rings .

- Functional divergence is evident: this compound targets cholinesterases, while cyclobenzaprine derivatives modulate serotonin and histamine pathways .

Research Implications and Limitations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.